1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)-
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- is a chemical compound with a complex structure. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- involves several steps. One common method includes the reaction of pyrrolidine with appropriate reagents to introduce the carboxylic acid and ester groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may bind to active sites of enzymes, altering their activity .
Comparison with Similar Compounds
Similar compounds to 1,2-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) ester, (2R,4S)- include:
1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-: This compound has a similar structure but with different substituents.
1,2-Pyrrolidinedicarboxylic acid, 4-[(1,1-dimethylethyl)dimethylsilyl]oxy-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4S)-: Another similar compound with variations in the ester and silyl groups. These compounds share structural similarities but differ in their chemical properties and applications
Properties
Molecular Formula |
C11H18NO4- |
---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/p-1/t7-,8+/m0/s1 |
InChI Key |
MXKSXPYZNXUHEZ-JGVFFNPUSA-M |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)[O-] |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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